(3-Chloro-4-nitrophenyl)(methyl)sulfane
Description
(3-Chloro-4-nitrophenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane group (-S-CH₃) attached to a 3-chloro-4-nitrophenyl aromatic ring. The molecular formula is C₇H₅ClNO₂S, with a molecular weight of 202.69 g/mol.
Properties
Molecular Formula |
C7H6ClNO2S |
|---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanyl-1-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
InChI Key |
QDZLIZPCBFGPTC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (3-Chloro-4-nitrophenyl)(methyl)sulfane with structurally related sulfane derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | C₇H₅ClNO₂S | 202.69 | 3-Cl, 4-NO₂ | Not reported | ~2.5 |
| 4-Chlorophenylmethylsulfane | C₇H₇ClS | 158.64 | 4-Cl | Not reported | ~2.8 |
| 4-Nitrophenylmethylsulfane | C₇H₇NO₂S | 169.20 | 4-NO₂ | Not reported | ~1.9 |
| (3-Chloro-4-methylphenyl)(methyl)sulfane | C₈H₉ClS | 172.68 | 3-Cl, 4-CH₃ | Not reported | ~3.2 |
Key Observations :
- The nitro group in this compound significantly increases molecular weight compared to analogs with single substituents (e.g., 4-Chlorophenylmethylsulfane).
- Electron-withdrawing effects: The combined presence of -NO₂ and -Cl groups enhances polarity, likely reducing lipophilicity (lower LogP) compared to methyl-substituted analogs like (3-Chloro-4-methylphenyl)(methyl)sulfane .
Reactivity and Sulfane Sulfur Behavior
Sulfane sulfur compounds are characterized by labile sulfur atoms (oxidation state 0 or -1) that participate in redox reactions and sulfur transfer processes .
- Reactivity with Nucleophiles: Sulfane sulfur in this compound is expected to react with cyanide (CN⁻) to release thiocyanate (SCN⁻), detectable via spectrophotometry at 460 nm . This reactivity aligns with other sulfane sulfur compounds like thiosulfate (S₂O₃²⁻) and polysulfides (R-Sn-R) .
- Antioxidant Potential: Sulfane sulfur compounds, including garlic-derived trisulfanes, exhibit antioxidant properties by modulating thiol groups via S-sulfhydration .
Analytical Detection Challenges
- Quantification Methods : The cyanide-Fe³⁺ assay and phosphine trapping reagents (e.g., P2 in ) are effective for sulfane sulfur detection. However, the aromatic nitro group in this compound may interfere with UV-Vis detection due to strong absorbance in the 300–400 nm range, necessitating HPLC or MS-based methods for accurate quantification .
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